molecular formula C9H7F2N3 B6285468 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine CAS No. 1188285-04-2

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B6285468
CAS No.: 1188285-04-2
M. Wt: 195.2
InChI Key:
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Description

1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,6-difluoroaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
  • 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
  • 1-(2,6-Difluorophenyl)-1H-pyrazol-5-carboxylic acid

Uniqueness: 1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

1188285-04-2

Molecular Formula

C9H7F2N3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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